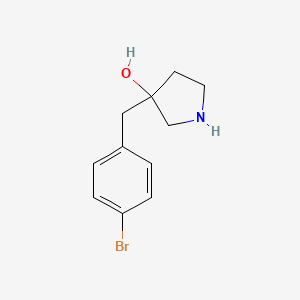

3-(4-Bromobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18235583

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |

| Standard InChI Key | UILLFWDXFLAGIU-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(CC2=CC=C(C=C2)Br)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol, reflects its bifunctional structure: a pyrrolidine ring with a hydroxyl group at position 3 and a 4-bromobenzyl substituent. The molecular formula (C₁₁H₁₄BrNO) corresponds to a molecular weight of 256.14 g/mol. Key structural features include:

-

Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding potential.

-

4-Bromobenzyl group: A bromine atom at the para position of the benzyl moiety enhances electronic effects and steric bulk, influencing reactivity and binding interactions.

-

Hydroxyl group: Provides a polar site for hydrogen bonding, critical for solubility and molecular recognition.

The canonical SMILES representation (C1CNCC1(CC2=CC=C(C=C2)Br)O) and InChIKey (UILLFWDXFLAGIU-UHFFFAOYSA-N) confirm the stereochemical arrangement.

Physicochemical Properties

Predicted properties derived from computational tools and analogous compounds include:

-

LogP: Estimated at ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Polar surface area: ~41 Ų, suggesting moderate solubility in aqueous environments .

-

Hydrogen-bonding capacity: One donor (hydroxyl) and two acceptors (hydroxyl and amine), facilitating interactions with biological targets.

Synthesis and Preparation

Challenges and Optimization

-

Regioselectivity: Achieving selective substitution at the 3-position requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Stereochemistry: The hydroxyl group’s configuration (R/S) may influence biological activity, necessitating enantioselective methods such as chiral auxiliaries or asymmetric catalysis .

Research Findings and Current Limitations

Key Studies

-

Synthetic feasibility: Analogous compounds synthesized via C-H activation achieve yields up to 72%, highlighting scalability potential .

-

Biological screening: Limited data exist for 3-(4-bromobenzyl)pyrrolidin-3-ol, but related pyrrolidines show low micromolar activity in kinase and protease assays.

Knowledge Gaps

-

Mechanistic insights: The exact molecular targets and pharmacokinetic profile remain uncharacterized.

-

Toxicity data: No in vivo studies assess safety or off-target effects.

Future Directions

-

Targeted synthesis: Develop enantioselective routes to produce stereoisomers for activity comparison.

-

High-throughput screening: Evaluate the compound against panels of receptors, enzymes, and cancer cell lines.

-

Structure-activity relationship (SAR): Systematically modify the benzyl and hydroxyl groups to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume